molecular formula C21H25FN4O4 B4087900 1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B4087900
M. Wt: 416.4 g/mol
InChI Key: BMTVAIXEUAXKMA-UHFFFAOYSA-N
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Description

1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, nitro, and piperazine groups, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the fluorine and nitro groups through electrophilic aromatic substitution reactions. The piperazine and furan-2-carbonyl groups are then attached using nucleophilic substitution and coupling reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorine atom can be replaced with other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(THIOPHEN-2-CARBONYL)PIPERAZINE: Similar structure but with a thiophene ring instead of a furan ring.

    1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(PYRIDINE-2-CARBONYL)PIPERAZINE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

[4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4/c1-15-5-2-3-7-25(15)17-14-18(19(26(28)29)13-16(17)22)23-8-10-24(11-9-23)21(27)20-6-4-12-30-20/h4,6,12-15H,2-3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTVAIXEUAXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
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1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
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1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
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1-[4-FLUORO-5-(2-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

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